What are the chemical properties of 14-Heptacosanone?
What are the chemical properties of 14-Heptacosanone?
An In-Depth Technical Guide to the Chemical Properties and Applications of 14-Heptacosanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
14-Heptacosanone (CAS No. 542-50-7), a C27 long-chain symmetrical aliphatic ketone, represents a class of lipophilic molecules with significant, yet underexplored, potential in chemical and biological research. Also known by synonyms such as Ditridecyl Ketone and Myristone, its structure consists of a central carbonyl group flanked by two tridecyl (C13) chains.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and potential biological relevance. While specific biological data on 14-Heptacosanone is nascent, its structural similarity to endogenous lipids suggests plausible roles in metabolic regulation and as a platform for novel therapeutic development. This document synthesizes current knowledge to provide a foundational resource for researchers investigating this and other long-chain ketones.
Nomenclature and Physicochemical Properties
Correctly identifying and characterizing a molecule is the cornerstone of reproducible science. 14-Heptacosanone is a saturated ketone with 27 carbon atoms, with the carbonyl group located at the 14th position.
| Property | Value | Source(s) |
| IUPAC Name | Heptacosan-14-one | [1] |
| Synonyms | Ditridecyl ketone, Myristone | [1][2] |
| CAS Number | 542-50-7 | [1][3] |
| Molecular Formula | C₂₇H₅₄O | [1][3] |
| Molecular Weight | 394.72 g/mol | [] |
| Appearance | White to cream or pale yellow crystalline powder | [5] |
| Melting Point | 76-78 °C | [6] |
| Boiling Point | 443.86 °C (rough estimate) | [6] |
| Density | 0.837 g/cm³ | [] |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform and hot ethanol.[7][8] | |
| InChI Key | VCZMOZVQLARCOE-UHFFFAOYSA-N | [1] |
Spectroscopic Profile for Structural Elucidation
The unambiguous identification of 14-Heptacosanone relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecule's architecture.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by features characteristic of a long-chain aliphatic ketone.
-
C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ region, indicative of the numerous methylene (CH₂) and methyl (CH₃) groups.
-
C=O Stretch: A strong, sharp absorption peak typically appearing around 1715 cm⁻¹ , which is highly characteristic of a saturated aliphatic ketone.[9] The absence of significant shifts from this value confirms the lack of conjugation or ring strain.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides both the molecular weight and structural information through characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 394, corresponding to the molecular weight.
-
α-Cleavage: The most significant fragmentation occurs at the C-C bonds adjacent to the carbonyl group. For 14-Heptacosanone, this symmetrical cleavage results in the formation of a stable acylium ion at m/z 211 (C₁₃H₂₇CO⁺) and the loss of a C₁₃H₂₇ radical. This is a key diagnostic peak confirming the carbonyl position.
-
McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. This will produce characteristic fragment ions of lower mass.
Caption: Key fragmentation pathways for 14-Heptacosanone in EI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: The carbon spectrum provides a clear map of the carbon skeleton.
-
C=O: A characteristic downfield signal is expected around 210-212 ppm for the carbonyl carbon.
-
α-Carbons: The two equivalent CH₂ carbons adjacent to the carbonyl (C13 and C15) will appear around 42-43 ppm .
-
Alkyl Chain Carbons: A cluster of signals between approximately 14 ppm (terminal CH₃ groups) and 32 ppm (internal CH₂ groups) will be observed.
-
-
¹H NMR: The proton spectrum is relatively simple due to the molecule's symmetry.
-
α-Protons: A triplet at approximately 2.4 ppm (J ≈ 7.5 Hz) corresponding to the four protons on the carbons adjacent to the carbonyl.
-
Alkyl Chain Protons: A large, complex multiplet signal between 1.2-1.6 ppm for the bulk of the methylene protons.
-
Terminal Methyl Protons: A triplet at approximately 0.9 ppm (J ≈ 7.0 Hz) for the six protons of the two terminal methyl groups.
-
Chemical Reactivity and Stability
14-Heptacosanone exhibits reactivity typical of an aliphatic ketone, centered around the carbonyl group and the adjacent α-carbons.
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. Common reactions include:
-
α-Carbon Chemistry: The protons on the carbons alpha to the carbonyl are weakly acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in reactions such as aldol condensations or alkylations.
-
Stability: 14-Heptacosanone is a stable, non-volatile solid at room temperature. It is not particularly sensitive to air or moisture but should be stored in a well-sealed container away from strong oxidizing and reducing agents.
-
Isomerization: Under certain catalytic conditions (e.g., using pyrrolidine and elemental sulfur), the carbonyl group can undergo "chain-walking" isomerization, migrating along the alkyl chain to form a thermodynamic mixture of ketone isomers.[12] This highlights the potential for post-synthetic modification of the molecular scaffold.
Synthesis and Analytical Methodologies
General Synthesis Protocol: Organocadmium Method
The synthesis of symmetrical ketones like 14-Heptacosanone is classically achieved with high efficiency using organocadmium reagents, which are notably less reactive than their Grignard counterparts and tend not to add to the newly formed ketone.[5][13][14] The precursor, tridecanoyl chloride, is readily prepared from tridecanoic acid.
Causality: The choice of an organocadmium reagent is critical. A more reactive Grignard reagent would readily attack the ketone product, leading to the formation of a tertiary alcohol as a significant byproduct.[15] The milder nature of the Cd-C bond prevents this secondary reaction, ensuring a high yield of the desired ketone.
Step-by-Step Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), combine magnesium turnings (1.1 eq) with anhydrous diethyl ether. Add a solution of 1-bromotridecane (1.0 eq) in anhydrous ether dropwise to initiate the Grignard reaction, maintaining a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.
-
Formation of Organocadmium Reagent: Cool the Grignard solution to 0 °C. In a separate flask, prepare a slurry of anhydrous cadmium chloride (CdCl₂) (0.5 eq) in anhydrous ether. Slowly add the Grignard reagent to the CdCl₂ slurry via cannula. A color change and precipitation may be observed. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of ditridecylcadmium.
-
Acylation: Cool the ditridecylcadmium reagent to 0 °C. Add a solution of tridecanoyl chloride (1.0 eq) in anhydrous ether dropwise with vigorous stirring.
-
Workup and Purification: After the addition, allow the reaction to stir at room temperature overnight. Quench the reaction by carefully adding dilute sulfuric acid. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone) to yield pure 14-Heptacosanone.
Caption: Organocadmium-based synthesis of 14-Heptacosanone.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for the separation and identification of long-chain ketones in complex mixtures.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a precise amount of the sample in a suitable volatile solvent such as hexane or chloroform to a final concentration of approximately 1 mg/mL.
-
GC-MS Instrument Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: A non-polar capillary column, such as a Thermo Scientific TG-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[16]
-
Injector: Splitless mode, 280 °C.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 60 °C (hold 1 min), ramp at 15 °C/min to 250 °C, then ramp at 4 °C/min to 315 °C (hold 10 min). This program ensures the elution of high-boiling point compounds.[16][17]
-
MS System: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Identify 14-Heptacosanone by its retention time and by comparing its mass spectrum to a reference spectrum (e.g., from the NIST library). Key diagnostic ions are the molecular ion (m/z 394) and the α-cleavage fragment (m/z 211).
Biological Context and Potential Applications
While direct studies on 14-Heptacosanone are limited, the broader class of long-chain aliphatic ketones is gaining attention in drug discovery and chemical biology.[18]
Potential as a Metabolic Modulator via PPARα
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that is a master regulator of lipid metabolism, particularly during fasting.[19] It is highly expressed in tissues with high fatty acid oxidation rates, such as the liver and heart.[20]
-
Mechanism of Action: Natural ligands for PPARα include long-chain fatty acids and their acyl-CoA derivatives.[21] Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences called PPREs (Peroxisome Proliferator Response Elements) in the promoter region of target genes. This initiates the transcription of genes involved in fatty acid uptake, activation, and β-oxidation.[20]
-
Hypothesis for 14-Heptacosanone: Given its long, lipophilic alkyl chains, 14-Heptacosanone is a plausible candidate ligand for the hydrophobic ligand-binding pocket of PPARα. Activation of PPARα by a small molecule can have profound effects on lipid homeostasis. Synthetic PPARα agonists (fibrates) are used clinically to treat dyslipidemia.[22] Investigating whether 14-Heptacosanone or its derivatives can modulate PPARα activity could open new avenues for treating metabolic disorders.
Caption: Potential interaction of 14-Heptacosanone with the PPARα pathway.
Other Potential Applications
-
Insect Control: Aliphatic ketones are components of insect pheromones and have demonstrated contact toxicity against certain pests, suggesting potential applications in agriculture as eco-friendly control agents.[6][23]
-
Oncology: The metabolic differences between cancer cells and normal cells (the Warburg effect) can be exploited. Some studies have shown that ketone bodies can inhibit cancer cell proliferation.[24] As a stable, long-chain ketone, 14-Heptacosanone could serve as a scaffold for developing novel therapeutics that target cancer metabolism.
Conclusion
14-Heptacosanone is a well-defined chemical entity whose full potential remains to be unlocked. Its straightforward synthesis, clear spectroscopic signature, and predictable chemical reactivity make it an accessible tool for chemical research. The most compelling future direction lies in the systematic exploration of its biological activities, particularly as a potential modulator of metabolic pathways like PPARα. This guide provides the essential chemical foundation for researchers to confidently synthesize, identify, and utilize 14-Heptacosanone in their advanced scientific and drug development endeavors.
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